molecular formula C10H18N2O2 B2543954 N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide CAS No. 1541794-42-6

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B2543954
CAS No.: 1541794-42-6
M. Wt: 198.266
InChI Key: ZCIPUVKLFWAZCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide characterized by a cyclopentyl group attached to the carboxamide nitrogen and a hydroxyl group at the 3-position of the pyrrolidine ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity (due to the cyclopentyl moiety) and enhanced hydrogen-bonding capacity (from the hydroxyl group).

Properties

IUPAC Name

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-9-5-6-12(7-9)10(14)11-8-3-1-2-4-8/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPUVKLFWAZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring. The cyclopentyl group can be introduced via nucleophilic substitution reactions, while the carboxamide group can be added through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-cyclopentyl-3-oxopyrrolidine-1-carboxamide.

    Reduction: Formation of N-cyclopentyl-3-hydroxypyrrolidine-1-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Cyclopentyl vs.
  • Hydroxyl vs. Chloro/Oxo : The 3-hydroxyl group enhances aqueous solubility and hydrogen-bonding capacity, contrasting with the electron-withdrawing 3-chloro () or 5-oxo () groups, which may increase reactivity or alter binding specificity.

Biological Activity

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its applications and efficacy.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), which are critical in pain management and neuropharmacology. The compound has shown moderate efficacy at MOR while also influencing D3R, suggesting a dual-action mechanism that could reduce the addictive potential typically associated with potent opioids.

Pharmacological Profile

Pharmacokinetics:

  • Absorption : Rapidly absorbed following administration.
  • Metabolism : Undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes.
  • Elimination : Excreted mainly through renal pathways.

Pharmacodynamics:

  • Affinity : Exhibits moderate binding affinity for MOR and D3R.
  • Efficacy : Demonstrates analgesic effects comparable to traditional opioids but with reduced receptor desensitization, which is crucial in minimizing side effects associated with long-term use.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeKey Differences
This compoundCarboxamideContains a hydroxyl group; dual receptor activity
N-cyclopentyl-3-hydroxypyrrolidine-1-amineAmineLacks carboxamide functionality; different pharmacological effects
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxylateCarboxylateDifferent functional group impacts solubility and receptor interaction

Case Study 1: Analgesic Efficacy

In a study examining the analgesic properties of this compound, researchers reported significant pain relief in rodent models without the typical side effects associated with high MOR agonists. The study utilized behavioral assays to measure pain response, highlighting the compound's potential as an alternative analgesic .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound, particularly its influence on dopaminergic pathways. The results indicated that this compound could modulate dopamine levels effectively, suggesting applications in treating conditions like depression or addiction .

Q & A

Q. How can researchers optimize the synthesis of N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide?

Methodological Answer:

  • Step 1: Reaction Pathway Selection
    Prioritize routes with high stereochemical control, as the compound’s bioactivity often depends on its 3-hydroxypyrrolidine configuration. Use chiral catalysts (e.g., organocatalysts) to enhance enantiomeric excess .
  • Step 2: Purification
    Employ preparative HPLC (≥95% purity threshold) to isolate the target compound, ensuring removal of byproducts like unreacted cyclopentyl intermediates .
  • Step 3: Safety Protocols
    Follow TCI America’s guidelines: use fume hoods, PPE (gloves, goggles), and avoid prolonged storage due to potential degradation .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1^1H and 13^{13}C NMR to confirm the cyclopentyl and hydroxypyrrolidine moieties. Compare chemical shifts with analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (δH 7.2–7.4 ppm for aromatic protons) .
  • X-ray Crystallography:
    Resolve stereochemistry using single-crystal diffraction (e.g., COD Entry 2230670 protocols) .
  • Mass Spectrometry:
    Validate molecular weight (e.g., ESI-MS) against theoretical values (e.g., C13_{13}H17_{17}ClN2_2O: MW 260.74 g/mol) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Variable 1: Purity Discrepancies
    Re-evaluate source material purity (e.g., commercial batches at 95% vs. in-house syntheses at ≥98%). Impurities like N-methyl-2-pyridone-5-carboxamide analogs may interfere with assays .
  • Variable 2: Assay Conditions
    Standardize cell-based assays (e.g., pH, temperature) to minimize variability. For in vitro studies, use freshly prepared DMSO stocks to avoid aggregation .
  • Variable 3: Structural Confirmation
    Re-analyze batches with conflicting results via X-ray crystallography to rule out polymorphic forms .

Q. How to design in vivo studies assessing metabolic stability?

Methodological Answer:

  • Step 1: Radiolabeling
    Incorporate 14^{14}C at the cyclopentyl group to track metabolites in rodent models.
  • Step 2: Metabolite Identification
    Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives, referencing pathways of N-(4-chlorophenyl)-3-(pyrrol-1-ylmethyl)piperidine-1-carboxamide .
  • Step 3: Pharmacokinetic Modeling
    Apply compartmental models to predict half-life and clearance rates, adjusting for species-specific CYP450 activity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Exposure Mitigation:
    • Inhalation: Use NIOSH-approved respirators in ventilated areas .
    • Skin Contact: Immediate decontamination with water (>15 min rinse) and medical consultation for rashes .
  • Waste Disposal:
    Incinerate at ≥1000°C with alkaline scrubbers to neutralize potential cyanide byproducts .

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